molecular formula C24H29N3O5S B2626093 N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide CAS No. 1032187-14-6

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide

Cat. No. B2626093
CAS RN: 1032187-14-6
M. Wt: 471.57
InChI Key: VOZVNUIPRUZSQX-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis and Isolation

Research has been focused on the synthesis and isolation of novel impurities and derivatives related to N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide, showcasing its utility in developing new chemical entities. For instance, the identification, isolation, and synthesis of seven novel impurities in Repaglinide bulk drug batches highlighted the complexity of pharmaceutical compounds and their impurities, contributing to the understanding of drug purity and stability (Kancherla et al., 2018).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial properties, contributing to the search for new bactericidal agents. For example, the in vitro bactericidal activity of certain derivatives against methicillin-resistant Staphylococcus aureus (MRSA) has been documented, offering insights into new treatment avenues for antibiotic-resistant infections (Zadrazilova et al., 2015).

Anticancer Potential

Another significant area of application is the compound's role as a precursor in synthesizing potential anticancer agents. Studies have identified specific derivatives exhibiting promising anticancer activity through mechanisms such as inhibiting kinesin spindle protein, indicating potential therapeutic applications in cancer treatment (Theoclitou et al., 2011).

Chemical Structure and Characterization

Considerable work has also been devoted to the chemical structure elucidation and characterization of derivatives, providing foundational knowledge for further pharmaceutical development. The synthesis and structural characterization of compounds for potential use as HIV-1 infection prevention agents serve as an example of this application, expanding our understanding of the chemical basis for therapeutic action (De-ju, 2015).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-3-8-21(28)26-13-15-27(16-14-26)24(30)23(33(31,32)20-11-5-4-6-12-20)25-22(29)19-10-7-9-18(2)17-19/h4-7,9-12,17,23H,3,8,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZVNUIPRUZSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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